REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([CH2:16][CH3:17])[NH:5][C:6]=1[CH2:7][O:8]CC1C=CC=CC=1.CS(O)(=O)=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([CH2:16][CH3:17])[NH:5][C:6]=1[CH2:7][OH:8] |f:2.3|
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(NC1COCC1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with methyl tert-butyl ether (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined n-butanol extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(NC1CO)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |